5-(1-Aminoethyl)isoxazol-3-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-(1-aminoethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H8N2O2/c1-3(6)4-2-5(8)7-9-4/h2-3H,6H2,1H3,(H,7,8) |
InChI Key |
ICRYUJPBYIPXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)NO1)N |
Origin of Product |
United States |
Stereochemical Considerations and Systematic Nomenclature of 5 1 Aminoethyl Isoxazol 3 Ol
Standardized IUPAC Nomenclature of 5-(1-Aminoethyl)isoxazol-3-ol
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . bldpharm.com This name is derived from the parent heterocycle, isoxazol-3-ol. The isoxazole (B147169) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The "-3-ol" suffix indicates a hydroxyl group attached to the carbon at position 3 of the ring. The substituent at position 5 is a 1-aminoethyl group.
It is important to note the tautomerism that can occur in the isoxazol-3-ol ring. This compound can exist in equilibrium with its tautomeric form, 5-(1-aminoethyl)-1,2-oxazol-3(2H)-one. nih.gov For the purpose of this article, the isoxazol-3-ol nomenclature will be used.
Analysis of Chirality and Stereoisomeric Forms of this compound, including (R)- and (S)-Enantiomers
The presence of a stereocenter in this compound leads to the existence of stereoisomers.
The carbon atom in the ethyl group that is directly attached to the isoxazole ring and the amino group is a chiral center. This is because it is bonded to four different groups: a methyl group, a hydrogen atom, an amino group, and the isoxazol-3-ol ring.
Due to this chirality, this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. saskoer.ca These enantiomers are designated as (R)-5-(1-Aminoethyl)isoxazol-3-ol and (S)-5-(1-Aminoethyl)isoxazol-3-ol, based on the Cahn-Ingold-Prelog priority rules. nih.govsaskoer.caresearchgate.net
Table 1: Stereoisomers of this compound
| Stereoisomer | IUPAC Name |
| (R)-enantiomer | (R)-5-(1-Aminoethyl)isoxazol-3-ol |
| (S)-enantiomer | (S)-5-(1-Aminoethyl)isoxazol-3-ol |
The synthesis of these specific enantiomers has been a subject of research, highlighting their importance in understanding biological activity. researchgate.netresearchgate.net
Stereochemical Influences on Molecular Recognition and Biological Activity
The three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of this compound is a critical determinant of their interaction with chiral biological targets such as receptors and enzymes. rsc.org The distinct spatial orientation of the amino, methyl, and isoxazol-3-ol groups in each enantiomer leads to differences in how they fit into the binding sites of these macromolecules.
This differential interaction can result in one enantiomer exhibiting significantly higher biological activity or a different pharmacological profile compared to the other. rsc.org For instance, research on related isoxazole derivatives has demonstrated that stereochemistry plays a crucial role in their activity as GABA receptor agonists. researchgate.netresearchgate.net The specific conformation of each enantiomer dictates its ability to bind to and activate the receptor, leading to a particular physiological response.
The study of individual enantiomers is therefore essential for understanding the structure-activity relationships of this compound and for the development of stereochemically pure therapeutic agents. cnr.it
Advanced Synthetic Methodologies for 5 1 Aminoethyl Isoxazol 3 Ol and Its Structural Analogues
Established Synthetic Pathways to 3-Hydroxyisoxazole Core Structures
The construction of the 3-hydroxyisoxazole core, a key feature of 5-(1-Aminoethyl)isoxazol-3-ol, has been achieved through several established synthetic routes. These methods primarily involve the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. nanobioletters.com
Cyclization Reactions of Substituted β-Keto Esters with Hydroxylamine
A widely utilized and traditional strategy for synthesizing the 3-hydroxyisoxazole ring involves the cyclization of substituted β-keto esters with hydroxylamine. researchgate.netresearchgate.net This method allows for the introduction of various substituents at the 4 and 5-positions of the isoxazole (B147169) ring by starting with appropriately substituted β-keto esters. researchgate.net
However, a significant challenge in this synthesis is the potential formation of the isomeric 5-isoxazolone byproduct. researchgate.netresearchgate.net The regioselectivity of hydroxylamine's attack on the β-keto ester is highly dependent on reaction conditions such as pH and temperature, which must be carefully controlled to favor the formation of the desired 3-hydroxyisoxazole. researchgate.net An efficient protocol involves reacting the sodium salts of β-keto esters with hydroxylamine at low temperatures, followed by quenching with excess concentrated HCl under heat, which predominantly yields the 3-hydroxyisoxazole. researchgate.net
| Precursor | Reagent | Key Conditions | Product |
| Substituted β-keto ester | Hydroxylamine | Controlled pH and temperature | 3-Hydroxyisoxazole |
| Sodium salt of β-keto ester | Hydroxylamine | Low temperature, then excess conc. HCl with heating | Predominantly 3-Hydroxyisoxazole |
Methodologies Involving Acetylenic Precursors and Hydroxylamine
Another important route to 3-hydroxyisoxazoles employs acetylenic precursors. The reaction of acetylenic esters with hydroxylamine can directly yield the 3-hydroxyisoxazole ring. researchgate.net For instance, methyl tetrolate reacts with hydroxylamine to produce 3-hydroxy-5-methylisoxazole, among other products. researchgate.net The reaction conditions, particularly the temperature, can influence the outcome. Conducting the reaction under basic conditions at room temperature typically affords the 3-hydroxyisoxazole directly, whereas lower temperatures (5-10°C) may lead to the isolation of an intermediate hydroxamic acid. researchgate.net
Similarly, acetylenic nitriles react with hydroxylamine to form aminoisoxazoles. For example, phenylpropiolonitrile yields 3-amino-5-phenylisoxazole. researchgate.netrsc.org The reaction of allenic nitriles with hydroxylamine also provides a high-yield pathway to 3-alkyl-5-aminoisoxazoles. rsc.org
Enantioselective Synthesis Strategies for Chiral this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods for chiral compounds like this compound is of great importance. While specific methods for this exact molecule are not extensively detailed in the provided context, general strategies for the enantioselective synthesis of related chiral isoxazolines and isoxazolinones have been developed. These often involve cascade reactions under synergistic catalysis, combining a chiral secondary amine and a transition metal catalyst. This approach has been successful in creating chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. nih.govscilit.com Such methodologies could potentially be adapted for the synthesis of enantiomerically enriched this compound. The challenge of synthesizing enantioenriched chiral molecules is underscored by the need for analytical techniques to assign absolute configuration and determine enantiomeric excess. nih.gov
Development of Novel and Efficient Synthetic Protocols for Isoxazole Derivatization
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing and derivatizing isoxazoles. These novel protocols often aim to improve yields, reduce reaction times, and employ milder conditions.
One approach involves the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds like β-ketoesters in aqueous media. beilstein-journals.orgchemrxiv.org This method can be performed at room temperature and provides good to excellent yields of 3,4,5-trisubstituted isoxazoles. beilstein-journals.org The use of water as a solvent and the avoidance of metal catalysts make this an environmentally benign process. beilstein-journals.orgmdpi.com
Another efficient method is the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water at 50 °C, which yields 5-arylisoxazoles without the need for a catalyst. mdpi.com Furthermore, ultrasound radiation has been employed to promote the synthesis of 3-alkyl-5-aryl isoxazoles, offering advantages such as easier workup, mild conditions, and shorter reaction times. nih.gov The use of ionic liquids as recyclable solvents has also been explored for the synthesis of 3,5-disubstituted isoxazoles. nih.gov
| Method | Precursors | Key Features | Product |
| [3+2] Cycloaddition | Nitrile oxides, β-ketoesters | Aqueous media, room temperature, no metal catalyst | 3,4,5-Trisubstituted isoxazoles |
| Condensation | 3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine HCl | Water solvent, 50 °C, catalyst-free | 5-Arylisoxazoles |
| Ultrasound-assisted synthesis | Not specified | Mild conditions, shorter reaction time | 3-Alkyl-5-aryl isoxazoles |
| Ionic Liquid-based synthesis | Not specified | Recyclable solvent | 3,5-Disubstituted isoxazoles |
Targeted Functionalization and Chemical Modification Strategies for the Isoxazole Ring System
Direct functionalization of the isoxazole ring presents a powerful tool for creating diverse derivatives. researchgate.net While direct electrophilic aromatic substitution on the isoxazole ring is challenging due to its low nucleophilicity, recent advances have enabled targeted modifications. nanobioletters.com
One strategy involves the generation of a 4-isoxazolyl anion species, which can then react with various electrophiles to introduce substituents at the 4-position. researchgate.net This has been achieved through an efficient 4-iodination of the isoxazole followed by a halogen-metal exchange. researchgate.net The resulting isoxazolyl boronate, boronic acid, and stannane (B1208499) derivatives serve as useful building blocks for further functionalization. researchgate.net
Transition metal-catalyzed reactions have also emerged as a key strategy for isoxazole functionalization. researchgate.net For instance, rhodium(III)-catalyzed carboxylate-directed C-H activation allows for the introduction of functional groups at specific positions. researchgate.net Furthermore, the isoxazole ring itself can undergo ring-opening reactions catalyzed by metals like gold, leading to the formation of other heterocyclic systems such as pyrroles or isoquinolines. researchgate.net The inherent reactivity of the N-O bond in the isoxazole ring allows for its cleavage under reductive conditions, providing access to β-hydroxy ketones or γ-amino alcohols, which are valuable synthetic intermediates. nih.govresearchgate.net
Convergent and Divergent Synthetic Approaches for Bioisosteric Isoxazole Analogues
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of drug design. The synthesis of bioisosteric analogues of this compound allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.
Convergent synthesis involves the separate synthesis of key fragments of a molecule, which are then joined together in the final steps. For isoxazole analogues, this could involve the synthesis of a functionalized isoxazole core and a separate side chain, which are then coupled.
Divergent synthesis, on the other hand, starts from a common intermediate that is diversified into a library of related compounds. nih.gov For example, a common isoxazole precursor could be subjected to a variety of functionalization reactions to generate a range of analogues with different substituents. This approach is highly efficient for exploring a wide chemical space around a lead compound. The development of divergent and complementary Lewis acid-catalyzed additions of bicyclobutanes to imines showcases a modern approach to creating diverse molecular scaffolds. nih.gov
Molecular Interactions and Biological Mechanisms of Action
Characterization of Ligand-Receptor Binding Profiles and Kinetics
The interaction of 5-(1-Aminoethyl)isoxazol-3-ol (AMOA) with glutamate (B1630785) receptors is characterized by a distinct and complex profile, particularly at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. Unlike simple agonists or antagonists, AMOA demonstrates a dual modulatory effect that is dependent on the concentration of the primary agonist.
Research conducted on hippocampal neurons has revealed that the L-configuration of AMOA possesses a unique antagonistic and agonistic profile at AMPA receptors. researchgate.net Specifically, it has two different effects:
At low concentrations of AMPA (e.g., 6 µM), AMOA acts as an inhibitor of the induced currents. researchgate.net
Conversely, at high concentrations of AMPA (e.g., 100 µM), AMOA potentiates the current, with a maximal effect of around 170%. researchgate.net
This suggests that AMOA does not compete directly with AMPA for the primary binding site but rather binds to an allosteric site to modulate receptor activity. At kainate receptors, the interaction appears more straightforward. AMOA produces a nearly parallel rightward shift in the dose-response curve for kainate-induced currents, a characteristic of competitive antagonism. researchgate.net
| Parameter | Receptor | Condition | Value |
| IC₅₀ (Inhibition) | AMPA Receptor | Low AMPA concentration (6 µM) | 160 ± 19 µM |
| IC₅₀ (Potentiation) | AMPA Receptor | High AMPA concentration (100 µM) | 88 ± 22 µM |
| Action | Kainate Receptor | N/A | Competitive Antagonist |
Data derived from studies on hippocampal neurons. researchgate.net
Modulation of Membrane-Bound Ion Channels and Transporter Systems (e.g., System xc− Transporter)
The primary mechanism of action for AMOA involves the modulation of ligand-gated ion channels, specifically the AMPA and kainate receptors. These receptors are ionotropic, meaning they form an ion channel pore that opens upon ligand binding, allowing the rapid influx of cations such as sodium (Na⁺) and potassium (K⁺), which leads to depolarization of the neuronal membrane. wikipedia.orgwikipedia.org
AMOA's modulation of these channels directly impacts ion flux. Its potentiation of AMPA receptors at high agonist concentrations would lead to an enhanced inward current, while its inhibitory action at low concentrations would reduce it. researchgate.net By acting as a competitive antagonist at kainate receptors, AMOA blocks the ion channel activation typically induced by kainate. researchgate.net Some AMPA receptor subtypes, particularly those lacking the GluA2 subunit, are also permeable to calcium (Ca²⁺), a critical second messenger. wikipedia.org
The cystine/glutamate antiporter, known as System xc⁻, is a crucial membrane transporter responsible for the cellular uptake of cystine in exchange for glutamate, playing a key role in maintaining redox balance through glutathione (B108866) synthesis. nih.govnih.gov It is composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2). biorxiv.org While this system is a significant component of neuronal and glial cell function, current scientific literature has not established a direct modulatory role for this compound on the System xc⁻ transporter. The known actions of AMOA are confined to the direct modulation of ionotropic glutamate receptor channels.
Mechanistic Insights into Enzyme Inhibition and Allosteric Modulation
The pharmacological profile of this compound strongly indicates a mechanism of allosteric modulation rather than direct enzyme inhibition. There is no current evidence to suggest that AMOA functions as an inhibitor for any specific enzyme.
Its dual effect on AMPA receptors is a hallmark of an allosteric modulator. researchgate.net Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) agonist binding site. This binding induces a conformational change in the receptor that alters its affinity for the agonist or the efficacy of its response.
Positive Allosteric Modulation (PAM): AMOA's ability to potentiate currents induced by high concentrations of AMPA is characteristic of a PAM. researchgate.net In this state, AMOA likely stabilizes a conformation of the AMPA receptor that enhances channel conductance or prolongs the open state when the primary agonist is bound.
Negative Allosteric Modulation (NAM): The inhibitory effect observed at low AMPA concentrations suggests a negative allosteric mechanism, where AMOA binding may decrease the receptor's affinity for AMPA or reduce the probability of channel opening. researchgate.net
This complex behavior, where a single compound can act as both a positive and negative modulator depending on agonist concentration, highlights the sophisticated nature of its interaction with the AMPA receptor complex.
Elucidation of Downstream Intracellular Signaling Cascades
The modulation of ionotropic glutamate receptors by this compound initiates a cascade of downstream intracellular signaling events, primarily driven by changes in ion concentrations. nih.gov Glutamate receptors are central to fast excitatory neurotransmission, and their activation triggers immediate and subsequent signaling pathways. nih.govqiagen.com
The most direct consequence of AMPA receptor activation is the influx of Na⁺ and K⁺, leading to membrane depolarization. qiagen.com This electrical signal is the foundation of synaptic transmission. This initial event can trigger further cascades:
Calcium Influx: The depolarization caused by AMPA receptor activation can open voltage-gated calcium channels (VGCCs), leading to an influx of Ca²⁺ into the cell. nih.gov For AMPA receptors lacking the GluA2 subunit, Ca²⁺ can also enter directly through the receptor's channel pore. wikipedia.org
Activation of Calcium-Dependent Pathways: Calcium acts as a crucial second messenger, activating a host of intracellular enzymes and signaling proteins. nih.gov Key pathways include:
Calmodulin (CaM) and Ca²⁺/Calmodulin-Dependent Protein Kinases (CaMKs): Increased intracellular Ca²⁺ binds to calmodulin, which in turn activates CaMKs (e.g., CaMKII). These kinases are critical for synaptic plasticity, including processes like long-term potentiation (LTP).
Protein Kinase A (PKA): The PKA signaling pathway is known to regulate the trafficking and function of AMPA receptors. Phosphorylation of the GluR1 subunit of the AMPA receptor by PKA can promote the insertion of these receptors into the cell membrane. nih.gov
While pathways such as PI3K/Akt and MAPK are also associated with broader glutamate signaling, they are more directly linked to the activation of metabotropic glutamate receptors. nih.gov The primary downstream effect of AMOA is through the rapid, ion-flux-dependent signaling inherent to ionotropic receptors.
Comparative Pharmacological Analysis with Endogenous Ligands and Established Modulators
The pharmacological actions of this compound are best understood when compared with the endogenous ligand glutamate and other well-characterized synthetic and natural agonists that target AMPA and kainate receptors.
Glutamate: As the principal endogenous excitatory neurotransmitter, glutamate activates all subtypes of ionotropic glutamate receptors, including AMPA, kainate, and NMDA receptors. nih.gov Its binding to AMPA and kainate receptors causes rapid channel opening and, particularly at AMPA receptors, subsequent desensitization. taylorfrancis.com In contrast, AMOA does not act as a simple agonist but rather modulates the receptor's response to an agonist.
AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid): This synthetic compound is the defining selective agonist for the AMPA receptor. wikipedia.orgwikipedia.org It elicits a strong, rapidly desensitizing current. nih.gov AMOA's pharmacology is fundamentally different, as it modifies the response to AMPA itself, either inhibiting or potentiating the current depending on the AMPA concentration. researchgate.net
Quisqualate: A potent, naturally occurring agonist that was historically used to define what are now known as AMPA receptors. wikipedia.orgnih.gov It is a strong activator of AMPA receptors and also shows activity at group I metabotropic glutamate receptors.
Kainate: This agonist defines the kainate receptor class but also activates AMPA receptors. nih.gov A key difference is that when kainate activates AMPA receptors, it produces a smaller, non-desensitizing or slowly desensitizing current compared to AMPA or glutamate. researchgate.net AMOA acts as a competitive antagonist against kainate, directly blocking its ability to activate the receptor. researchgate.net
| Compound | Primary Target(s) | Primary Mechanism of Action | Effect of AMOA on its Action |
| Glutamate | AMPA, Kainate, NMDA Receptors | Endogenous Agonist | Modulates the response at AMPA/kainate receptors |
| AMPA | AMPA Receptors | Selective Agonist (rapidly desensitizing) | Potentiates or inhibits depending on concentration |
| Quisqualate | AMPA Receptors, mGluRs | Potent Agonist | N/A (Expected to be similar to AMPA) |
| Kainate | Kainate and AMPA Receptors | Agonist (non-desensitizing at AMPA-R) | Competitive antagonism |
| AMOA | AMPA and Kainate Receptors | Allosteric Modulator (AMPA-R), Competitive Antagonist (Kainate-R) | N/A |
Advanced Analytical and Computational Methodologies in 5 1 Aminoethyl Isoxazol 3 Ol Research
High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation (e.g., NMR, HRMS)
The definitive identification and characterization of 5-(1-aminoethyl)isoxazol-3-ol and its analogs are accomplished through high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are fundamental tools in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. For isoxazole (B147169) derivatives, ¹H NMR spectra typically show characteristic signals for protons on the isoxazole ring and its substituents. For instance, in related 3,5-disubstituted isoxazoles, the isoxazole-H proton often appears as a singlet around 6.8 ppm. rsc.org The chemical shifts, splitting patterns, and integration of the signals for the aminoethyl group provide definitive evidence of its presence and connectivity. Similarly, ¹³C NMR provides the number of unique carbon environments and their chemical nature, confirming the integrity of the isoxazole core and the side chain. rsc.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for unambiguously determining the elemental composition of a compound. It measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the calculation of a molecular formula. mdpi.com This technique is used to confirm that the synthesized compound has the expected atomic makeup, distinguishing it from isomers or other potential byproducts. For example, the HRMS-ESI (Electrospray Ionization) technique can be used to find the exact mass of a protonated molecule [M+H]⁺ or other adducts, which is then compared to the calculated theoretical mass. mdpi.com
Table 1: Representative Spectroscopic Data for Isoxazole Derivatives
| Technique | Compound Type | Observed Data | Reference |
|---|---|---|---|
| ¹H NMR | 3,5-disubstituted isoxazole | Isoxazole-H singlet at ~6.8 ppm; distinct signals for aryl and alkyl substituents. | rsc.org |
| ¹³C NMR | 3,5-disubstituted isoxazole | Signals for isoxazole ring carbons (e.g., C3, C4, C5) and substituent carbons. | rsc.org |
X-ray Crystallographic Analysis of this compound and its Derivatives
X-ray crystallography provides the most definitive evidence of molecular structure by mapping atomic positions in three-dimensional space. This technique has been successfully applied to various isoxazole derivatives, yielding precise data on bond lengths, bond angles, and solid-state conformation. mdpi.comresearchgate.net
By crystallizing the compound and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can construct an electron density map and build an exact 3D model of the molecule. mdpi.com This information is invaluable for validating structures proposed by other methods and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com In drug design, co-crystal structures of isoxazole derivatives bound to protein targets can reveal the precise binding mode, guiding further optimization. researchgate.net The resulting structural data, including unit cell parameters and space group, are often deposited in crystallographic databases for public access. researchgate.net
Table 2: Example of Crystallographic Data for an Isoxazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 5.9989(2) |
| b (Å) | 12.1234(5) |
| c (Å) | 13.6872(7) |
| α (°) | 90 |
| β (°) | 81.734(4) |
| γ (°) | 90 |
Data derived from a representative triazole-based scaffold study for illustrative purposes. mdpi.com
Computational Chemistry and Molecular Modeling Applications
Computational methods are essential for exploring the properties of this compound at a molecular level, providing insights that complement experimental research.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can predict molecular orbital energies, charge distribution, and reactivity indicators. A key application for this compound is the study of its tautomerism. The isoxazol-3-ol ring can exist in equilibrium with its keto form, 5-(1-aminoethyl)isoxazol-3(2H)-one. DFT calculations can determine the relative energies of these tautomers, predicting which form is more stable under different conditions. mdpi.com This is critical for understanding its chemical behavior and biological interactions.
To investigate the potential biological activity of this compound and its analogs, molecular modeling techniques are widely used.
Molecular Docking: This computational method predicts the preferred orientation of a molecule (ligand) when bound to a protein target. It is used to screen for potential biological targets and to understand the key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. nih.gov For example, docking studies with isoxazole derivatives against bacterial proteins have identified compounds with strong binding affinities, correlating with their observed antibacterial effects. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations, which can span from nanoseconds to microseconds, assess the stability of the binding pose predicted by docking. mdpi.com By simulating the movements of all atoms in the system, MD provides insights into the conformational flexibility of the ligand and protein, confirming whether the crucial interactions are maintained. mdpi.com
Table 3: Example of Molecular Docking Results for Isoxazole Analogs Against Bacterial Proteins
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Isoxazole 4a | E. coli (6kzv) | -7.5 |
| Isoxazole 4a | S. aureus (5tw8) | -8.2 |
| Isoxazole 4a | B. subtilis (1of0) | -7.1 |
Data from a study on functionalized isoxazoles. mdpi.com
Computational algorithms can rapidly predict key physicochemical properties that are important for a molecule's behavior. For this compound, properties such as pKa (acid dissociation constant) and lipophilicity (often expressed as LogP) can be estimated. These parameters are crucial for understanding structure-property relationships. For instance, lipophilicity influences a molecule's ability to cross cell membranes. Public databases like PubChem provide computationally generated values for these properties. nih.govnih.gov
Table 4: Computed Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈N₂O₂ | PubChem |
| Molecular Weight | 128.13 g/mol | PubChem |
| XLogP3-AA (Lipophilicity) | -1.0 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Polar Surface Area | 64.4 Ų | PubChem |
Data corresponds to the (R)-enantiomer, CID 44278344. nih.gov
In silico (computer-based) methods enable the rapid design and evaluation of novel compounds. Starting with a core scaffold like this compound, researchers can create large "virtual libraries" of derivatives by systematically modifying its structure. nih.gov These libraries can then be computationally screened against a biological target using molecular docking to identify analogs with potentially improved binding affinity or other desirable properties. researchgate.net This approach, known as structure-based virtual screening, significantly accelerates the discovery of new lead compounds by prioritizing the most promising candidates for chemical synthesis and experimental testing. nih.gov
Applications of 5 1 Aminoethyl Isoxazol 3 Ol in Chemical Biology and Neuroscience Research
Utilization as a Molecular Probe for Specific Receptor Systems and Biological Pathways
The structure of 5-(1-Aminoethyl)isoxazol-3-ol, particularly its 3-isoxazolol ring, is a well-established bioisostere of the carboxylic acid group found in the neurotransmitter γ-aminobutyric acid (GABA). nih.gov This structural mimicry allows the compound and its derivatives to act as molecular probes, selectively interacting with specific receptor systems to elucidate their function and signaling pathways.
One of the primary targets is the GABAergic system, specifically the GABA(A) receptors. nih.gov Analogs like muscimol (B1676869) (5-aminomethylisoxazol-3-ol) are potent agonists at these receptors, enabling researchers to probe the receptor's active site. nih.govsolubilityofthings.com By studying the binding and functional effects of these probes, scientists can map the topology of the GABA binding pocket and understand how ligand binding translates into ion channel gating. nih.govnih.gov For instance, research on the related compound 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) has shown how such molecules can induce whole-cell currents in cells expressing specific human recombinant GABA(A) receptor subunits (α1β2γ2S), providing direct evidence of their interaction and functional consequences at a defined molecular target. nih.gov The chemical versatility of the isoxazole (B147169) core allows for the creation of a wide range of derivatives, which can be used to probe different receptor subtypes and deconstruct their unique roles in complex biological pathways. solubilityofthings.com
Development of Advanced Chemical Tools for Deconstructing Complex Biological Processes
The this compound framework is not just a passive probe but also a versatile starting point for the synthesis of advanced chemical tools. Its functional groups—the amine and the isoxazole ring—are amenable to various chemical modifications, allowing chemists to design new molecules with tailored properties to investigate biological processes. solubilityofthings.com
A key strategy involves using protected versions of the molecule, such as 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid, as intermediates in multi-step syntheses. smolecule.com This allows for the controlled addition of other chemical moieties to create more complex tools. Structure-activity relationship (SAR) studies on related isoxazoles demonstrate how systematic modifications can fine-tune a molecule's properties. For example, altering the linker between the isoxazole core and other parts of a molecule can significantly impact potency and selectivity for a given protein target. dundee.ac.uk These synthetic derivatives can be designed as enzyme inhibitors, receptor antagonists, or allosteric modulators, providing a chemical toolbox to deconstruct the specific roles of proteins in cellular signaling. solubilityofthings.comsmolecule.comdundee.ac.uk The development of such tools is crucial for validating new drug targets and understanding the intricate mechanisms that underpin cellular function and disease.
Identification and Optimization of Lead Compounds for Preclinical Investigation
The isoxazole motif, as exemplified by this compound, is a privileged scaffold in drug discovery, frequently appearing in lead compounds for a diverse range of therapeutic targets. researchgate.netnih.gov Its favorable chemical properties and synthetic tractability make it an excellent starting point for optimization campaigns aimed at developing preclinical drug candidates. dundee.ac.ukpreprints.org
Detailed research findings highlight the successful application of this scaffold:
Xanthine (B1682287) Oxidase (XO) Inhibition: In the search for new treatments for gout, researchers designed a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids. nih.gov Molecular docking studies revealed that the isoxazole ring's oxygen atom could form key hydrogen bonds with amino acid residues Ser876 and Thr1010 in the XO active site. nih.gov This led to the identification of a potent lead compound with significantly higher inhibitory activity than the established drug allopurinol. nih.gov
Table 1: Xanthine Oxidase (XO) Inhibitory Activity
| Compound | Target | IC₅₀ Value (μM) | Key Interactions | Reference |
|---|---|---|---|---|
| Compound 6c | Xanthine Oxidase | 0.13 | Hydrogen bonds with Ser876 and Thr1010 | nih.gov |
| Allopurinol | Xanthine Oxidase | 2.93 | - | nih.gov |
Antimycobacterial Activity: To combat drug-resistant tuberculosis, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was synthesized. nih.gov This work identified a lead compound that was highly active against Mycobacterium tuberculosis H37Rv strains, including drug-resistant variants, and showed synergistic activity with the existing antibiotic Streptomycin. nih.gov
Table 2: Antimycobacterial Activity
| Compound | Target Strain | MIC (μg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 5e | Mtb H37Rv | 0.25 | >200 | nih.gov |
RORγt Ligand Optimization: In the field of immunology, SAR studies of trisubstituted isoxazoles have been conducted to develop selective allosteric modulators of the RORγt nuclear receptor. dundee.ac.uk These studies showed that a hydrogen-bond-donating heterocycle at the C-5 position of the isoxazole ring significantly increased potency through interactions with backbone carbonyls of Leu353 and Lys354. dundee.ac.uk
These examples demonstrate a clear path from a core isoxazole structure to the identification and data-driven optimization of lead compounds for preclinical investigation across multiple disease areas. dundee.ac.uknih.govnih.gov
Contributions to Fundamental Understanding of Neurotransmitter Systems, Particularly the GABAergic System
The most significant contribution of this compound and its analogs lies in advancing the fundamental understanding of neurotransmitter systems, especially the GABAergic system. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for many clinical drugs.
The 3-isoxazolol ring is a highly effective mimic of GABA's carboxylic acid function, while the amino group on the side chain mirrors GABA's own amino group. nih.gov This structural analogy makes compounds like muscimol (5-aminomethylisoxazol-3-ol) potent and selective agonists for GABA(A) receptors. nih.gov By studying how these molecules bind and activate the receptor, researchers have gained profound insights into the structural requirements for GABAergic agonism.
Furthermore, subtle changes to the scaffold can dramatically alter its function. For example, moving the aminomethyl side chain from the 5-position to the 3-position (creating isomuscimol) results in a compound with much lower agonist affinity. nih.gov This highlights the precise spatial arrangement required for effective receptor activation. Electrophysiological studies using related compounds like 4-PIOL on recombinant human GABA(A) receptors have provided quantitative data on their activity, showing they can act as partial agonists, inducing a response that is less than that of the full agonist GABA, while also inhibiting the response to GABA itself. nih.gov These findings have been instrumental in deconstructing the complex pharmacology of the GABA(A) receptor, differentiating between agonist and antagonist binding modes, and understanding how different receptor subunit compositions affect ligand interactions. nih.govnih.gov
Future Directions and Emerging Research Avenues for 5 1 Aminoethyl Isoxazol 3 Ol
Discovery of Novel Biological Targets for Isoxazole (B147169) Scaffolds Beyond Neurotransmitter Systems
While the isoxazole ring is a known pharmacophore in neuroactive compounds, its biological activity extends far beyond the central nervous system. wikipedia.org Current research is actively exploring a diverse range of new biological targets for isoxazole derivatives, including those for anti-inflammatory, anticancer, and immunomodulatory applications. researchgate.netespublisher.comespublisher.comrsc.orgresearchgate.net
Isoxazole derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade. researchgate.netnih.govnih.gov Studies have shown that certain isoxazole compounds can act as inhibitors of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov For instance, the isoxazole derivative Valdecoxib is a known selective COX-2 inhibitor. frontiersin.org The exploration of isoxazoles as dual COX/LOX inhibitors or as modulators of other inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production like TNF-α and IL-6, presents a promising avenue for developing novel anti-inflammatory drugs with potentially improved efficacy and safety profiles. mdpi.com
In the realm of oncology , isoxazole-containing compounds are being investigated for their ability to target various cancer-related pathways. espublisher.comespublisher.comnih.gov Research has indicated that these derivatives can induce apoptosis, inhibit tumor growth, and interfere with cell signaling pathways crucial for cancer progression. nih.govnih.gov Specific molecular targets identified for isoxazole-based anticancer agents include topoisomerase, an enzyme involved in DNA replication, and carbonic anhydrase, which plays a role in tumor acidification. nih.govacs.org Furthermore, some isoxazole analogues have shown inhibitory activity against heat shock protein 90 (HSP90) and the androgen receptor, highlighting their potential in treating specific types of cancer. nih.gov The versatility of the isoxazole scaffold allows for the design of small molecule inhibitors targeting a wide array of kinases and other enzymes implicated in cancer. espublisher.com
The immunomodulatory properties of isoxazole derivatives are also a significant area of emerging research. mdpi.com Compounds have been identified that exhibit both immunosuppressive and immunostimulatory activities. mdpi.com For example, some derivatives have been shown to suppress humoral and cellular immune responses, while others can stimulate delayed-type hypersensitivity reactions. mdpi.com This dual activity suggests that isoxazole-based compounds could be developed for treating a range of conditions, from autoimmune disorders to immunodeficiency states. mdpi.com A notable example is Leflunomide, an isoxazole derivative used as an immunosuppressant. nih.gov Recently, isoxazole-based compounds have been identified as novel selective antagonists for Toll-like receptor 8 (TLR8), a key player in innate immunity, opening up therapeutic possibilities for autoimmune diseases. nih.gov
Beyond these areas, the isoxazole scaffold has shown promise in other therapeutic fields. For example, some derivatives have been found to possess insecticidal activity , suggesting potential applications in agriculture and public health. researchgate.net
| Therapeutic Area | Biological Target/Mechanism | Example or Potential Application | Citation |
|---|---|---|---|
| Anti-inflammatory | COX-1/COX-2 Inhibition | Development of novel anti-inflammatory drugs | researchgate.netnih.govnih.gov |
| Lipoxygenase (LOX) Inhibition | Treatment of inflammatory conditions | nih.gov | |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Therapeutics for autoimmune diseases | mdpi.com | |
| Anticancer | Topoisomerase Inhibition | Development of new chemotherapy agents | nih.gov |
| Carbonic Anhydrase Inhibition | Targeting tumor microenvironment | acs.org | |
| HSP90 Inhibition | Treatment of various cancers | nih.gov | |
| Androgen Receptor Antagonism | Therapy for prostate and breast cancer | nih.gov | |
| Immunomodulation | Suppression of humoral and cellular immunity | Treatment of autoimmune disorders | mdpi.com |
| Stimulation of delayed-type hypersensitivity | Potential for vaccine adjuvants or immunotherapy | mdpi.com | |
| Toll-like Receptor 8 (TLR8) Antagonism | Therapeutics for autoimmune diseases like lupus | nih.gov | |
| Insecticidal | Various, targeting insect physiology | Development of new pesticides | researchgate.net |
Development of Next-Generation Synthetic Strategies for Highly Complex and Stereochemically Controlled Analogues
The synthesis of isoxazole derivatives has evolved significantly, with a focus on creating more complex and stereochemically defined molecules to enhance biological activity and selectivity. nih.govnih.govacs.orgrsc.org Modern synthetic strategies are increasingly geared towards efficiency, sustainability, and the precise control of three-dimensional molecular architecture.
Green chemistry approaches are gaining prominence in the synthesis of isoxazoles, aiming to reduce the environmental impact of chemical processes. nih.govnih.govbenthamdirect.comelifesciences.orgeurekaselect.com These methods include the use of microwave irradiation and ultrasound-assisted synthesis, which can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.govelifesciences.orgeurekaselect.com The use of environmentally benign solvents and catalysts, such as water extract of orange fruit peel ash (WEOFPA), is also being explored. nih.gov These green techniques not only offer a more sustainable route to isoxazole synthesis but can also lead to higher selectivity. nih.goveurekaselect.com
The asymmetric synthesis of isoxazole analogues is crucial for producing enantiomerically pure compounds, which often exhibit different pharmacological properties. acs.orgrsc.org One notable method involves the squaramide-catalyzed asymmetric domino Michael/Mannich [3 + 2] cycloaddition, which allows for the creation of complex dispirooxindoles containing an isoxazole ring with high diastereoselectivity and enantioselectivity. rsc.orgbit.edu.cn Another approach to achieve stereocontrol is through the tandem nitroaldol reaction-cyclization sequence, which provides a predictable way to synthesize 4-hydroxylated 2-isoxazolines with specific stereochemistry. researchgate.net
Regioselective synthesis is key to controlling the substitution pattern on the isoxazole ring, which is a critical determinant of biological activity. nih.gov The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classic and widely used method for constructing the isoxazole ring with good regioselectivity. nih.govnih.gov Modern variations of this reaction utilize catalysts and advanced reaction conditions to improve efficiency and control. nih.gov Other regioselective methods include metal-catalyzed reactions, such as those using copper(I) or molybdenum hexacarbonyl, which facilitate the one-pot synthesis of 3,5-disubstituted or other specifically substituted isoxazoles. nih.govbeilstein-journals.org
| Strategy | Description | Advantages | Citation |
|---|---|---|---|
| Green Chemistry | Use of microwave irradiation, ultrasound, and eco-friendly catalysts/solvents. | Reduced reaction times, higher yields, and lower environmental impact. | nih.govnih.govbenthamdirect.comelifesciences.orgeurekaselect.com |
| Asymmetric Synthesis | Methods to produce specific stereoisomers of isoxazole derivatives. | Provides enantiomerically pure compounds with potentially improved therapeutic profiles. | acs.orgrsc.orgbit.edu.cnresearchgate.net |
| Regioselective Synthesis | Control over the placement of substituents on the isoxazole ring. | Allows for the fine-tuning of molecular structure to optimize biological activity. | nih.govnih.govbeilstein-journals.org |
Integration of Multi-Omics Data and Systems Biology Approaches for Comprehensive Mechanism of Action Studies
Understanding the complete mechanism of action of a drug candidate is a critical and complex challenge in drug discovery. mdpi.comnih.govelifesciences.org The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—with systems biology approaches offers a powerful framework for elucidating the intricate molecular interactions of isoxazole compounds like 5-(1-Aminoethyl)isoxazol-3-ol. mdpi.comnih.govlizard.bio
A multi-omics approach provides a holistic view of the biological system's response to a compound, moving beyond a single target to a network-level understanding. nih.govlizard.bio By simultaneously analyzing changes across different molecular layers, researchers can identify novel drug targets, uncover unexpected off-target effects, and discover biomarkers for predicting drug response. mdpi.comnih.gov For instance, combining transcriptomics (gene expression) and chromatin accessibility data can reveal the regulatory networks affected by a drug candidate. elifesciences.org
Systems biology utilizes computational and mathematical modeling to integrate and interpret large-scale omics datasets. nih.gov This approach can help to:
Identify Novel Drug Targets: By analyzing the molecular signatures of diseases and drug responses, systems biology can pinpoint key nodes in disease pathways that can be modulated by isoxazole derivatives. mdpi.com
Elucidate Mechanisms of Action: Integrated analysis can reveal the downstream effects of a compound on various cellular processes, providing a comprehensive picture of its mechanism. elifesciences.org
Predict Drug Efficacy and Toxicity: By understanding the broader biological impact of a compound, researchers can better predict its potential therapeutic effects and adverse reactions.
The application of these approaches to isoxazole research is still in its early stages but holds immense promise. By generating and integrating multi-omics data from cells or animal models treated with this compound or its analogues, researchers can construct detailed models of their biological activity. This will be instrumental in identifying the most promising candidates for further development and in personalizing treatments based on a patient's molecular profile. nih.gov
Addressing Challenges in the Academic Translation of Isoxazole Chemistry to Preclinical Research Initiatives
The journey of a promising chemical compound from an academic laboratory to preclinical and clinical development is fraught with challenges, often referred to as the "translational chasm" or the "valley of death." drugdiscoverynews.com While isoxazole chemistry has yielded numerous compounds with significant therapeutic potential, their successful translation requires overcoming several hurdles.
One of the primary challenges is the information gap between preclinical and clinical research. drugdiscoverynews.com Data generated in academic labs on the efficacy and mechanism of action of isoxazole derivatives needs to be robust and reproducible to attract the interest and investment required for further development. This includes thorough characterization of the compound's properties and a clear understanding of its biological target and pathway engagement.
Another significant obstacle is the need for a multidisciplinary approach . The successful translation of a drug candidate requires expertise not only in synthetic and medicinal chemistry but also in pharmacology, toxicology, and regulatory affairs. drugdiscoverynews.com Academic research groups often lack the resources and expertise in all these areas, highlighting the importance of collaboration between academia and industry.
Furthermore, the development of isoxazole-based drugs, like any other new chemical entity, must navigate the complex and expensive process of preclinical testing. This includes demonstrating a favorable safety profile, appropriate pharmacokinetic properties, and efficacy in relevant animal models of disease. The ability to translate findings from preclinical models to human clinical outcomes is a major challenge in drug development. drugdiscoverynews.com
To bridge this translational gap for isoxazole chemistry, several strategies can be employed:
Enhanced Collaboration: Fostering stronger partnerships between academic researchers, pharmaceutical companies, and contract research organizations can provide the necessary expertise and resources to advance promising compounds.
Focus on Translational Research: Academic research should be designed with translation in mind, focusing on generating high-quality, reproducible data that is relevant to clinical development.
Improved Information Flow: Creating better systems for sharing data and knowledge between preclinical and clinical researchers can help to de-risk projects and make more informed decisions about which compounds to advance. drugdiscoverynews.com
By addressing these challenges, the rich chemical diversity and biological activity of the isoxazole scaffold can be more effectively harnessed to develop new and innovative therapies for a wide range of diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
